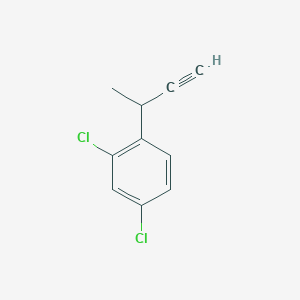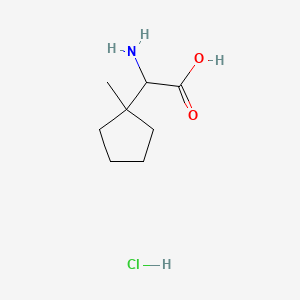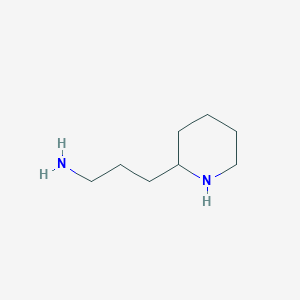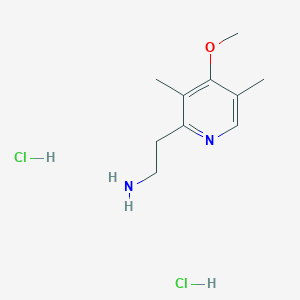
1-Bromo-2-methoxy-D3-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxy-D3-ethane is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
1-Bromo-2-methoxy-D3-ethane can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with hydrogen bromide in the presence of a deuterium source. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-methoxy-D3-ethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Scientific Research Applications
1-Bromo-2-methoxy-D3-ethane is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: It is used as a solvent or reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its ability to provide clear and distinct signals.
Isotope Labeling: It is used in metabolic studies and tracer experiments to track the movement and transformation of molecules within biological systems.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often have improved metabolic stability and reduced toxicity.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-D3-ethane involves its interaction with various molecular targets. In NMR spectroscopy, it provides distinct signals due to the presence of deuterium. In biological systems, it acts as a tracer, allowing researchers to study metabolic pathways and molecular interactions .
Comparison with Similar Compounds
1-Bromo-2-methoxy-D3-ethane can be compared with other similar compounds such as:
1-Bromo-2-methoxyethane: This compound is similar but does not contain deuterium. It is used in similar applications but lacks the unique properties provided by deuterium.
2-Bromoethyl methyl ether: Another similar compound used in organic synthesis and research, but with different reactivity and applications.
This compound stands out due to its deuterated nature, making it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C3H7BrO |
|---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
1-bromo-2-(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3/i1D3 |
InChI Key |
YZUPZGFPHUVJKC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCBr |
Canonical SMILES |
COCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)


![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)



![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)



